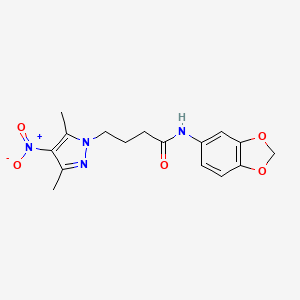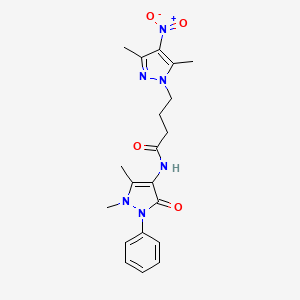
4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)butanamide
Descripción general
Descripción
4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound is commonly referred to as "DMNB-ENB" and is a member of the pyrazole family of compounds.
Aplicaciones Científicas De Investigación
DMNB-ENB has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent inhibitory activity against various enzymes such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and phosphodiesterase (PDE). These enzymes are involved in various physiological processes such as inflammation, pain, and cancer. DMNB-ENB has also been found to exhibit antitumor activity in vitro and in vivo against various cancer cell lines. Additionally, DMNB-ENB has been found to exhibit anticonvulsant and neuroprotective activity, making it a potential candidate for the treatment of neurological disorders such as epilepsy.
Mecanismo De Acción
DMNB-ENB exerts its biological activity by inhibiting the activity of various enzymes such as COX-2, LOX, and PDE. These enzymes are involved in the production of various inflammatory mediators such as prostaglandins, leukotrienes, and cAMP. By inhibiting the activity of these enzymes, DMNB-ENB reduces the production of these inflammatory mediators, leading to a reduction in inflammation, pain, and cancer cell proliferation. DMNB-ENB has also been found to modulate the activity of various ion channels such as voltage-gated sodium channels, leading to its anticonvulsant activity.
Biochemical and Physiological Effects:
DMNB-ENB has been found to exhibit various biochemical and physiological effects. It has been found to reduce inflammation, pain, and cancer cell proliferation by inhibiting the activity of various enzymes such as COX-2, LOX, and PDE. DMNB-ENB has also been found to exhibit antitumor activity in vitro and in vivo against various cancer cell lines. Additionally, DMNB-ENB has been found to exhibit anticonvulsant and neuroprotective activity, making it a potential candidate for the treatment of neurological disorders such as epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMNB-ENB has several advantages for lab experiments. It is a potent inhibitor of various enzymes such as COX-2, LOX, and PDE, making it a useful tool for studying the role of these enzymes in various physiological processes. DMNB-ENB has also been found to exhibit antitumor activity, making it a potential candidate for the development of anticancer drugs. However, DMNB-ENB has some limitations for lab experiments. It is a synthetic compound that may not accurately reflect the activity of natural compounds in vivo. Additionally, the mechanism of action of DMNB-ENB is not fully understood, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of DMNB-ENB. One direction is to further elucidate the mechanism of action of DMNB-ENB. This will help to better understand the biological activity of DMNB-ENB and may lead to the development of more potent and selective inhibitors of various enzymes such as COX-2, LOX, and PDE. Another direction is to study the pharmacokinetics and pharmacodynamics of DMNB-ENB in vivo. This will help to determine the optimal dosage and administration route for DMNB-ENB in the treatment of various diseases. Additionally, future studies should investigate the potential toxicity and side effects of DMNB-ENB in vivo to ensure its safety for human use.
Propiedades
IUPAC Name |
4-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(2-ethoxyphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-4-25-15-9-6-5-8-14(15)18-16(22)10-7-11-20-13(3)17(21(23)24)12(2)19-20/h5-6,8-9H,4,7,10-11H2,1-3H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEKJVFAHKXGGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CCCN2C(=C(C(=N2)C)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-iodophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B3747654.png)
![2-(3-bromo-4-methoxyphenyl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B3747658.png)
![N-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]nicotinamide](/img/structure/B3747660.png)
![5-morpholin-4-yl-3-(phenylthio)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B3747663.png)
![3-[(chloroacetyl)amino]-2-hydroxybenzoic acid](/img/structure/B3747667.png)
![3-[(3-bromobenzoyl)amino]-2-hydroxybenzoic acid](/img/structure/B3747675.png)

![ethyl (5-{[(2,4-difluorophenoxy)acetyl]amino}-3-methyl-1H-pyrazol-1-yl)acetate](/img/structure/B3747684.png)


![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutyl]-3,5-dimethyl-4-nitro-1H-pyrazole](/img/structure/B3747734.png)

![ethyl 2-{[(3-nitro-1H-pyrazol-1-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3747743.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B3747749.png)